![molecular formula C28H28P2 B1396928 (R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane CAS No. 81157-90-6](/img/structure/B1396928.png)

(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane

Overview

Description

Synthesis Analysis

The ligand is prepared via the Jugé-Stephan route from (−)-oxazaPB derived from (1 S ,2 R )- (+)-ephedrine . The ( S, S )-enantiomer is accessible from (1 R ,2 S )- (−)-ephedrine .

Chemical Reactions Analysis

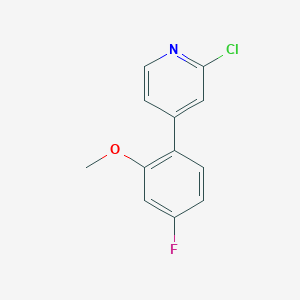

“(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane” serves as an asymmetric hydrogenation catalyst for enamides . It reacts with methyl (Z)- {beta}-propyl- {alpha}-acetamidoacrylate (MPAA) to form the 1:1 adduct, (Rh (R,R-DIPAMP) (MPAA)) {sup +} (1), with a binding constant of 1.4 {times} 10 {sup 4} M {sup {minus}1} at 25 {degree}C .

Scientific Research Applications

Catalysis and Reaction Mechanisms

Mechanistic Insights in Protonation Reactions : Research on the protonation reactions of Fe complexes with related bidentate phosphine ligands, such as 1,2-bis[bis(methoxypropyl)phosphino]ethane, revealed insights into symmetric protonation mechanisms. These studies, which involve DFT calculations and experimental observations of intermediates, contribute to understanding how similar ligands, including "(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane," might behave in catalytic cycles, especially in reactions involving nitrogen fixation and reduction processes (Tyler, 2015).

Group 8 Half-Sandwich Complexes : The chemistry and catalytic applications of Group 8 half-sandwich complexes, which can include ligands similar to "this compound," are explored in depth. These complexes are involved in various catalytic transformations, including C-C coupling reactions, showcasing the potential utility of such ligands in developing new catalytic systems (Cadierno, Gamasa, & Gimeno, 2004).

Material Science and Coordination Chemistry

- Paramagnetic Planar Complexes of Ni(II) : Research into the formation, coordination geometry, and magnetic properties of phosphinic amidato bischelates, which are structurally related to "this compound," provides insights into the design and synthesis of planar paramagnetic complexes. These studies have implications for the development of materials with unique magnetic properties (Brück, Englert, Kuchen, & Peters, 1996).

Environmental and Health Impact Studies

- Bisphenol A Alternatives : In the context of finding safer alternatives to bisphenol A (BPA), compounds structurally related to "this compound" might be explored for their potential as non-toxic substitutes in various applications, including plastics and resins. Studies on the carcinogenicity, reproductive toxicity, and endocrine disruption potential of BPA alternatives are crucial for guiding future research and regulatory decisions (den Braver-Sewradj et al., 2020).

Mechanism of Action

Safety and Hazards

“(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane” is irritating to the respiratory tract, skin, and eyes. It may be harmful if swallowed . It contains fluorine which under certain conditions of use, decomposition, or metabolism may generate fluoride ion, causing nausea, vomiting, labored breathing, hypocalcaemia, deterioration of tooth and bone structure, kidney and liver damage .

Properties

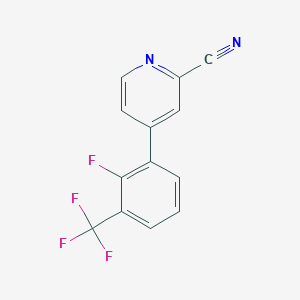

IUPAC Name |

(R)-(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMMGTSPHFJVET-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)

![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)

![1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1396864.png)